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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

Cat. No.: B2502634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance

(NMR) spectral data for 4-Ethenyloxane-4-carboxylic acid against experimentally determined

data for structurally related compounds. Due to the absence of published experimental NMR

data for 4-Ethenyloxane-4-carboxylic acid, this document relies on predictive methodologies

based on established NMR principles and data from analogous structures. This guide is

intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,

organic synthesis, and drug development by offering insights into the expected spectral

characteristics of this novel compound.

Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-
Ethenyloxane-4-carboxylic acid. For comparative purposes, experimental data for selected

oxetane and carboxylic acid derivatives are also presented. These alternatives were chosen

based on structural similarities to the target molecule, providing a basis for validating the

predicted values.

Table 1: Predicted ¹H NMR Data for 4-Ethenyloxane-4-carboxylic acid and Experimental

Data for Analogous Compounds
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Compound
Functional
Group

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

4-Ethenyloxane-

4-carboxylic acid

(Predicted)

Oxetane CH₂

(H2, H6)
~4.5 - 4.8 d ~6-8

Vinyl CH (Hα) ~6.0 - 6.2 dd ~17, 10

Vinyl CH₂ (Hβ,

trans)
~5.4 - 5.6 d ~17

Vinyl CH₂ (Hβ,

cis)
~5.2 - 5.4 d ~10

Carboxyl OH >10 (broad s) s -

Oxetane¹ Oxetane CH₂ (α) 4.65 t 7.5

Oxetane CH₂ (β) 2.61 quintet 7.5

Cyclobutanecarb

oxylic acid²
CH (α) 3.18 quintet 8.5

CH₂ (β) 2.20 - 2.40 m -

CH₂ (γ) 1.85 - 2.05 m -

COOH 11.0 (broad s) s -

¹Data from representative literature values for unsubstituted oxetane. ²Experimental data for

cyclobutanecarboxylic acid.[1]

Table 2: Predicted ¹³C NMR Data for 4-Ethenyloxane-4-carboxylic acid and Experimental

Data for Analogous Compounds
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Compound Carbon Atom Chemical Shift (δ) ppm

4-Ethenyloxane-4-carboxylic

acid (Predicted)
C=O (Carboxyl) ~175 - 180

=CH (Vinyl) ~135 - 140

=CH₂ (Vinyl) ~115 - 120

C4 (Quaternary) ~80 - 85

C2, C6 (Oxetane CH₂) ~75 - 80

3,3-Diaryloxetane derivative³ C (Quaternary) 50.5

CH₂ (Oxetane) 85.2

6-bromo-3,4-dihydro-2H-

spiro[naphthalene-1,2′-

oxirane]⁴

C (Quaternary) 58.9

CH₂ (Oxirane) 56.4

2-(4-bromophenyl)-2-

methyloxirane⁵
C (Quaternary) 57.1

CH₂ (Oxirane) 56.5

³Experimental data for a 3,3-diaryloxetane derivative.[2] ⁴,⁵Experimental data for spiro and

disubstituted oxiranes, respectively, for comparison of quaternary carbon shifts in small,

strained rings.[2]

Experimental Protocols
As no specific experimental data for 4-Ethenyloxane-4-carboxylic acid is available, a general

protocol for the NMR analysis of a novel organic compound is provided below.

1. Sample Preparation:

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a

common starting point for many organic molecules. For carboxylic acids, deuterated dimethyl

sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used to observe the exchangeable
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carboxylic proton. The solvent should be chosen based on the solubility of the compound

and its chemical stability. Some oxetane-carboxylic acids have been noted to be unstable

and can isomerize.[3]

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is

typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may

be required to obtain a good signal-to-noise ratio in a reasonable time.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer,

typically with a proton frequency of 300 MHz or higher for better signal dispersion.

¹H NMR Spectroscopy:

A standard one-pulse sequence is used.

The spectral width should be set to cover the expected range of proton chemical shifts

(typically 0-12 ppm for most organic compounds, extending to 15 ppm for carboxylic

acids).

The number of scans can range from 8 to 64, depending on the sample concentration.

A relaxation delay of 1-5 seconds is typically used.

¹³C NMR Spectroscopy:

A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for

each unique carbon.

The spectral width should be set to encompass the full range of carbon chemical shifts

(typically 0-220 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred

to several thousand) is usually necessary.
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A relaxation delay of 2-5 seconds is appropriate for most carbons, but longer delays may

be needed for quaternary carbons.

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and

carbon signals, various 2D NMR experiments can be performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is particularly useful for assigning

quaternary carbons.

Visualizations
The following diagrams illustrate the logical workflow of an NMR analysis and the predicted

signaling pathways for 4-Ethenyloxane-4-carboxylic acid based on its structure.
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Caption: Workflow for NMR analysis of an organic compound.
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Caption: Predicted ¹H NMR signal assignments for 4-Ethenyloxane-4-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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